Metoprolol Acid

Beschreibung

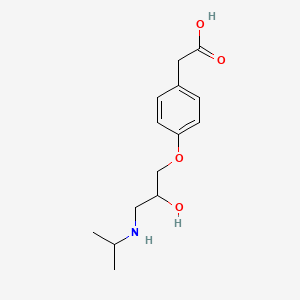

pharmacologically inactive urinary metoprolol metabolite; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIRTNPJRFRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881080 | |

| Record name | Metoprolol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-14-4 | |

| Record name | Metoprolol acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprolol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoprolol Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6I8U8OX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metoprolol Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Metoprolol (B1676517) Acid, a primary metabolite of the widely used beta-blocker, Metoprolol. This document details the chemical synthesis process, including a step-by-step experimental protocol, and outlines the analytical techniques used for its characterization, complete with methodologies and quantitative data. The information presented herein is intended to support research, development, and quality control activities related to Metoprolol and its metabolites.

Synthesis of Metoprolol Acid

This compound, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetic acid, is synthesized through a multi-step process commencing from methyl 4-hydroxyphenylacetate (B1229458). The synthesis route involves the formation of a phenoxide, followed by an etherification reaction with epichlorohydrin (B41342) to yield an epoxide intermediate. This intermediate is then subjected to a ring-opening reaction with isopropylamine (B41738). The final step involves the hydrolysis of the methyl ester to produce this compound.[1]

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol for the Synthesis of this compound

Step 1: Synthesis of Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate

-

To a solution of methyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as ethanol, add sodium hydroxide (B78521) (1.1 equivalents) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.[2]

-

Add epichlorohydrin (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude epoxide, methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate

-

Dissolve the purified epoxide from Step 1 (1 equivalent) in a suitable solvent such as isopropyl alcohol.

-

Add isopropylamine (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-10 hours, monitoring by TLC.[2]

-

After the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent by rotary evaporation.

-

The resulting crude product, methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

-

Dissolve the methyl ester from Step 2 (1 equivalent) in a mixture of methanol (B129727) and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. The reaction is typically monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

-

The precipitated this compound is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol-water, to yield pure this compound.[3]

Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are conducted using various analytical techniques, including spectroscopic and chromatographic methods.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl -CH(CH₃)₂ | ~1.1-1.3 (d, 6H) | ~22-23 |

| Isopropyl -CH(CH₃)₂ | ~2.8-3.0 (sept, 1H) | ~48-50 |

| -CH₂-N- | ~2.6-2.8 (m, 2H) | ~50-52 |

| -CH(OH)- | ~3.9-4.1 (m, 1H) | ~68-70 |

| Ar-O-CH₂- | ~3.9-4.1 (m, 2H) | ~70-72 |

| Ar-CH₂-COOH | ~3.5 (s, 2H) | ~40-42 |

| Aromatic C-H | ~6.8-6.9 (d, 2H) | ~114-115 |

| Aromatic C-H | ~7.1-7.2 (d, 2H) | ~130-131 |

| Aromatic C-O | - | ~157-158 |

| Aromatic C-CH₂ | - | ~128-130 |

| -COOH | ~12-13 (br s, 1H) | ~173-175 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the full scan mass spectrum to determine the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Description |

| 268.15 | [M+H]⁺ | Protonated molecular ion |

| 250.14 | [M+H - H₂O]⁺ | Loss of water |

| 191.11 | [M+H - C₃H₇N - H₂O]⁺ | Loss of isopropylamine and water |

| 151.07 | [C₈H₇O₃]⁺ | Cleavage of the ether linkage |

| 116.11 | [C₆H₁₄NO]⁺ | Isopropylamino-propanol fragment |

Chromatographic Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is commonly used.

Experimental Protocol for HPLC Analysis:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). The ratio can be optimized, for instance, 30:70 (v/v) acetonitrile:buffer.[4]

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Table 3: Typical HPLC Method Parameters and Performance Data

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:0.05 M KH₂PO₄ (pH 3.0) (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Retention Time | ~4-6 min (can vary) |

| Linearity Range | 5-25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Workflow for Characterization of this compound

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this key metabolite, while the characterization techniques described, including NMR, MS, and HPLC, are essential for confirming its identity and purity. The data and methodologies presented are intended to be a valuable resource for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.

References

- 1. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

- 3. WO2005046568A2 - Process for manufacture of metoprolol and salts thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Metoprolol and its Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of metoprolol (B1676517), a widely prescribed beta-1 selective adrenergic receptor antagonist, and its primary metabolites. The focus is on the quantitative aspects and experimental methodologies crucial for research and development in the pharmaceutical sciences.

Introduction

Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being primarily responsible for its beta-blocking activity.[4] The clinical efficacy and safety profile of metoprolol are intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—which are significantly influenced by extensive hepatic metabolism. Understanding the biotransformation of metoprolol into its various metabolites, particularly the inactive metoprolol acid and the weakly active α-hydroxymetoprolol, is critical for predicting drug exposure, response, and potential drug-drug interactions.

Absorption

Following oral administration, metoprolol is rapidly and completely absorbed from the gastrointestinal tract.[5] However, it undergoes substantial first-pass metabolism in the liver, which reduces its systemic bioavailability to approximately 50%.[3][6] This bioavailability can increase with repeated administration.[7] Metoprolol is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high permeability and high solubility.[6]

Distribution

Metoprolol exhibits a large volume of distribution, reported to be between 3.2 and 5.6 L/kg, indicating extensive distribution into tissues.[5][8] It has a low plasma protein binding of about 12%, primarily to albumin.[5][6] Notably, metoprolol is moderately lipophilic and can cross the blood-brain barrier.[5][7]

Metabolism and the Formation of this compound

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being biotransformed before excretion.[5][9][10] The metabolism is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the critical enzyme responsible for about 80% of its metabolism.[1][6] Other enzymes like CYP3A4, CYP2B6, and CYP2C9 play minor roles.[1][6][9]

The three main metabolic pathways are:

-

O-demethylation (~65%): This is the major metabolic route.[1] It produces an intermediate metabolite, O-demethylmetoprolol, which is rapidly oxidized to form the inactive carboxylic acid metabolite, known as this compound ((+/-)-4-(2-hydroxy-3-isopropylaminopropoxy)-phenylacetic acid).[1][11][12] This pathway is stereoselective for the (R)-enantiomer.[1][13] this compound is the main metabolite found in urine.[1][12]

-

α-hydroxylation (~10%): This pathway leads to the formation of α-hydroxymetoprolol, a metabolite that possesses about one-tenth of the beta-blocking activity of the parent drug.[1][6] This route is stereoselective for the pharmacologically more potent (S)-enantiomer.[1]

-

N-dealkylation (~10%): This is a minor pathway that results in the formation of N-desisopropyl metoprolol.[1]

The genetic polymorphism of the CYP2D6 gene leads to significant interindividual variability in metoprolol plasma concentrations. Individuals classified as "poor metabolizers" (PMs), who lack functional CYP2D6 enzymes, can have plasma concentrations of metoprolol that are approximately five times higher than "extensive metabolizers" (EMs).[6][9][13]

Excretion

Metoprolol and its metabolites are primarily eliminated from the body via the kidneys.[1][5] Approximately 95% of an oral dose is recovered in the urine.[5][9] Only a small fraction (about 5-10%) of the dose is excreted as unchanged metoprolol, although this proportion can increase to 30-40% in CYP2D6 poor metabolizers.[5][9] The majority is excreted as metabolites, with this compound being the most abundant.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of metoprolol and its key metabolites are summarized in the tables below. These values can exhibit significant interindividual variability, largely due to CYP2D6 genetic polymorphism.

Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Adults (Extensive Metabolizers)

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~50% | [3] |

| Half-life (t½) | 3 - 7 hours | [5][9][10] |

| Volume of Distribution (Vd) | 3.2 - 5.6 L/kg | [5] |

| Total Body Clearance (CL) | 43.2 - 92.4 L/h | [10] |

| Plasma Protein Binding | ~12% | [5][6] |

| Time to Peak (Tmax) (IR) | 1.5 - 2 hours | [14] |

| Renal Clearance | ~1 L/h/kg | [5] |

Table 2: Pharmacokinetic Parameters of Metoprolol Metabolites

| Parameter | Metabolite | Value | Reference(s) |

| Pharmacological Activity | α-hydroxymetoprolol | ~10% of metoprolol | [1][6] |

| Half-life (t½) | α-hydroxymetoprolol | Prolonged in dialysis patients | [15] |

| Plasma Concentration | This compound | Major metabolite in urine | [1][12] |

| Plasma Concentration | α-hydroxymetoprolol | Can be twice as high as parent drug in the elderly | [16] |

Experimental Protocols

The determination of pharmacokinetic parameters for metoprolol and its metabolites requires robust and validated experimental designs and bioanalytical methods.

Clinical Pharmacokinetic Study Protocol (Typical Design)

A typical pharmacokinetic study involves administering a single dose of metoprolol to a cohort of healthy volunteers.

-

Subject Recruitment: Healthy male and female volunteers, often genotyped for CYP2D6 status, are recruited. Subjects undergo a health screening to ensure no underlying conditions that could affect drug disposition.

-

Drug Administration: After an overnight fast, subjects receive a single oral dose of a metoprolol formulation (e.g., 100 mg metoprolol tartrate).[17]

-

Sample Collection: Serial blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[18] Urine is often collected over 24-48 hours to assess renal clearance and metabolite excretion.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -70°C or lower until analysis.[2][19]

-

Bioanalysis: Plasma and urine samples are analyzed for the concentration of metoprolol and its metabolites using a validated analytical method.

-

Pharmacokinetic Analysis: Concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of metoprolol and its metabolites in biological matrices due to its high sensitivity and specificity.[2][20]

-

Sample Preparation: A common technique is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other matrix components.[2][21][22]

-

For LLE, a small volume of plasma (e.g., 100-500 µL) is mixed with an internal standard (e.g., bisoprolol (B1195378) or a deuterated metoprolol analog) and an extraction solvent like ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane.[2][20][22]

-

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is typically achieved on a reversed-phase C18 or C8 column with an isocratic or gradient mobile phase consisting of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid).[2][20]

-

Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high selectivity.[2][22] For example, a common transition for metoprolol is m/z 268.1 → m/z 130.96.[22]

-

Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analytes, and the concentrations in the unknown samples are determined by interpolation.

Conclusion

The pharmacokinetics of metoprolol are characterized by rapid absorption, extensive distribution, and, most importantly, comprehensive hepatic metabolism predominantly via the polymorphic enzyme CYP2D6. This metabolic process yields several metabolites, with the inactive this compound being the most significant in terms of quantity excreted. The formation of the weakly active α-hydroxymetoprolol and the substantial interindividual variability in clearance underscore the importance of understanding this drug's disposition. For drug development professionals and researchers, a thorough grasp of the quantitative pharmacokinetic parameters and the robust bioanalytical methodologies required for their determination is essential for optimizing therapy and ensuring the safety and efficacy of metoprolol-based treatments.

References

- 1. ClinPGx [clinpgx.org]

- 2. eijppr.com [eijppr.com]

- 3. litfl.com [litfl.com]

- 4. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metoprolol - Wikipedia [en.wikipedia.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vivo biotransformation of metoprolol in the horse and on-column esterification of the aminocarboxylic acid metabolite by alcohols during solid phase extraction using mixed mode columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Clinical Pharmacokinetics of Metoprolol: A Systematic Review | Semantic Scholar [semanticscholar.org]

- 15. The pharmacokinetics of metoprolol and its metabolites in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of metoprolol and its metabolite alpha-OH-metoprolol in healthy, non-smoking, elderly individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 19. actascientific.com [actascientific.com]

- 20. japsonline.com [japsonline.com]

- 21. scispace.com [scispace.com]

- 22. mdpi.com [mdpi.com]

The In Vitro Biological Profile of Metoprolol Acid: A Technical Overview for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth examination of the in vitro biological activity of metoprolol (B1676517) acid, the primary urinary metabolite of the widely prescribed beta-1 selective adrenergic antagonist, metoprolol. While metoprolol's pharmacological profile is well-documented, understanding the activity of its metabolites is crucial for a comprehensive safety and efficacy assessment. This document summarizes the available data on metoprolol acid, details relevant experimental protocols for its characterization, and visualizes key concepts to support further research and development.

Introduction to Metoprolol and its Metabolism

Metoprolol is a cardioselective beta-blocker that exerts its therapeutic effects by selectively inhibiting β-1 adrenergic receptors, primarily located in the heart.[1] This antagonism leads to a reduction in heart rate, cardiac contractility, and blood pressure.[1][2] Metoprolol is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme CYP2D6.[3][4] This metabolism results in the formation of several metabolites, with this compound being a major end-product excreted in the urine.[3][5]

The metabolic conversion of metoprolol to this compound involves O-demethylation to an intermediate, which is then rapidly oxidized to the carboxylic acid.[3][5] While other metabolites of metoprolol, such as α-hydroxymetoprolol, retain some pharmacological activity, this compound is consistently reported to be pharmacologically inactive.[6][7][8]

In Vitro Biological Activity of this compound

Current scientific literature indicates that this compound does not possess significant pharmacological activity.[6] Unlike its parent compound, metoprolol, which exhibits high affinity and antagonist activity at beta-1 adrenergic receptors, this compound is considered to be an inactive metabolite.[7][8] This lack of activity implies that it does not significantly interact with beta-adrenergic receptors or modulate downstream signaling pathways, such as the adenylyl cyclase-cAMP system.

Quantitative Data Summary

The following table summarizes the known quantitative data for metoprolol's in vitro activity, contrasted with the presumed profile of this compound based on current knowledge.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| (S)-Metoprolol | Beta-1 Adrenergic Receptor | Radioligand Binding | -log Ki | 7.73 ± 0.10 | [9] |

| (R)-Metoprolol | Beta-1 Adrenergic Receptor | Radioligand Binding | -log Ki | 5.00 ± 0.06 | [9] |

| (S)-Metoprolol | Beta-2 Adrenergic Receptor | Radioligand Binding | -log Ki | 6.28 ± 0.06 | [9] |

| (R)-Metoprolol | Beta-2 Adrenergic Receptor | Radioligand Binding | -log Ki | 4.52 ± 0.09 | [9] |

| Metoprolol | Atrial Beta-1 Adrenoceptors | Functional Assay (Inverse Agonism) | pEC50 | 5.29 ± 0.13 (WKY rats) | [10] |

| This compound | Beta-1/Beta-2 Adrenergic Receptors | - | - | No reported pharmacological activity | [6][7][8] |

Experimental Protocols

To experimentally verify the purported inactivity of this compound, standard in vitro pharmacological assays can be employed. The following sections detail the methodologies for a receptor binding assay and a functional assay.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for human beta-1 and beta-2 adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing human beta-1 or beta-2 adrenergic receptors.

-

Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenergic antagonist).

-

Test compounds: this compound, Metoprolol (positive control), Propranolol (non-selective control).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation cocktail and vials.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Incubate membrane preparations with varying concentrations of the test compound and a fixed concentration of the radioligand.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger in the beta-adrenergic signaling pathway.

Objective: To assess the functional antagonist activity of this compound at beta-1 adrenergic receptors.

Materials:

-

CHO-K1 cells stably expressing the human beta-1 adrenergic receptor.

-

Isoproterenol (B85558) (a non-selective beta-agonist).

-

Test compounds: this compound, Metoprolol (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound or metoprolol) for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of isoproterenol (e.g., the EC80 concentration) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate dose-response curves and calculate the IC50 value for the inhibition of isoproterenol-stimulated cAMP production.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in the in vitro pharmacodynamic properties of metoprolol in atria isolated from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification and Profiling of Metoprolol Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and profiling metoprolol (B1676517) metabolites in urine. It covers the primary metabolic pathways, detailed experimental protocols for sample analysis, and quantitative data on metabolite excretion. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research, clinical pharmacology, and therapeutic drug monitoring.

Metoprolol Metabolism

Metoprolol is a widely prescribed beta-blocker that undergoes extensive hepatic metabolism before its excretion.[1] Approximately 95% of an administered dose is recovered in the urine as metabolites, with only about 5% excreted as the unchanged parent drug.[1][2] The metabolism is highly dependent on the polymorphic cytochrome P450 enzyme, CYP2D6, leading to significant inter-individual variability in drug clearance and response.[3][4]

The three principal metabolic pathways for metoprolol are:

-

O-demethylation: This is a major pathway, accounting for approximately 65% of an oral dose. It leads to the formation of O-demethylmetoprolol, which is subsequently and rapidly oxidized to metoprolol acid.[4][5]

-

α-hydroxylation: This pathway accounts for about 10% of the metabolism and produces α-hydroxymetoprolol, an active metabolite with approximately one-tenth the potency of the parent drug.[1][5]

-

N-dealkylation: Also accounting for about 10% of metabolism, this pathway forms N-deisopropyl metoprolol.[1][5]

While CYP2D6 is the primary enzyme responsible for these transformations, other enzymes like CYP3A4, CYP2B6, and CYP2C9 also contribute to a lesser extent.[2][5] Inhibition studies have shown that these other enzymes contribute about 19% to O-demethylation, 4% to α-hydroxylation, and 7.6% to N-dealkylation.[5]

Experimental Protocols for Metabolite Profiling

The analysis of metoprolol and its metabolites in urine typically involves sample preparation, chromatographic separation, and mass spectrometric detection. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used and reliable technique for quantification.[6]

Effective sample preparation is crucial to remove matrix interferences and concentrate the analytes.[6] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7]

Example Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for the extraction of beta-blockers from urine.[7][8]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (100 mg) by sequentially passing methanol (B129727) followed by deionized water.

-

Sample Loading: Take 100 µL of a urine sample and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove hydrophilic interferences.[7]

-

Elution: Elute the analytes (metoprolol and its metabolites) using an appropriate solvent mixture. A common eluent is a mixture of aqueous acetic acid (0.1%, v/v) and methanol (40:60, v/v).[8]

-

Concentration: Concentrate the eluent under a gentle stream of nitrogen or using vacuum centrifugation.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

The general workflow for the identification and profiling of metoprolol metabolites is depicted below.

The following table summarizes typical instrumental parameters for the LC-MS/MS analysis of metoprolol and its metabolites.

Table 1: Typical LC-MS/MS Experimental Conditions

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)[6] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile[6] |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min[9][10] |

| Column Temperature | 30 °C[6] |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[11] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |

| Capillary Voltage | ~4 kV[12] |

| Source Temperature | ~330 °C[12] |

| MRM Transitions | See Table 2 below |

Table 2: Example MRM Transitions for Metoprolol and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Metoprolol | 268.1 | 115.6 or 130.96[12] |

| α-hydroxymetoprolol | 284.2 | 116.1 |

| O-demethylmetoprolol | 254.2 | 133.1 |

| Note: Specific ion transitions may vary slightly between instruments and should be optimized. | | |

Quantitative Data on Urinary Excretion

The extent of metoprolol metabolism and excretion can vary significantly among individuals, primarily due to CYP2D6 genetic polymorphisms.[13] The urinary concentrations of metoprolol and its metabolites can be used to phenotype individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[13][14]

Table 3: Urinary Excretion and Concentration of Metoprolol and its Metabolites

| Analyte | Percentage of Administered Dose Excreted in Urine | Typical Concentration Range in Urine (µg/L) | Reference |

|---|---|---|---|

| Unchanged Metoprolol | ~5% (Extensive Metabolizers)Up to 30-40% (Poor Metabolizers) | 3.6 – 9050.7 | [1][2][6] |

| α-hydroxymetoprolol | Varies significantly with genotype (major metabolite) | Data varies widely based on study population and dosage | [13] |

| O-demethylmetoprolol | Varies significantly with genotype | Data varies widely based on study population and dosage | [13] |

| this compound | Major end-product of O-demethylation pathway | Data varies widely based on study population and dosage |[4] |

One study reported that after a 100 mg oral dose, the urinary excretion of α-hydroxymetoprolol accounted for 51.4% of the dose, while unchanged metoprolol ranged from 8.3% to 62.8%.[13] Another study found the mean urinary concentration of metoprolol in patients to be 1943.1 µg/L, with a very wide range.[6] The ratio of metoprolol to its metabolites, such as α-hydroxymetoprolol, in urine is a strong indicator of an individual's CYP2D6 metabolic activity.[13]

Conclusion

The identification and profiling of metoprolol metabolites in urine provide critical insights into the drug's pharmacokinetics and the metabolic capacity of an individual. This is particularly important given the significant role of CYP2D6 polymorphism in metoprolol disposition. The use of robust analytical methods, such as LC-MS/MS, combined with effective sample preparation, allows for accurate and sensitive quantification of the parent drug and its metabolites. The data generated from such studies are invaluable for therapeutic drug monitoring, pharmacogenetic research, and the overall goal of personalizing metoprolol therapy for improved efficacy and safety.

References

- 1. ClinPGx [clinpgx.org]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. d-nb.info [d-nb.info]

In vitro metabolism studies of Metoprolol to Metoprolol Acid

An in-depth technical guide to the in vitro metabolism of metoprolol (B1676517), focusing on its conversion to metoprolol acid, designed for researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The efficacy and safety of metoprolol are significantly influenced by its extensive first-pass metabolism in the liver, which is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Understanding the metabolic fate of metoprolol is crucial for predicting its pharmacokinetic variability, potential drug-drug interactions, and inter-individual differences in patient response.

This guide provides a detailed overview of the in vitro biotransformation of metoprolol to its major urinary metabolite, this compound. It covers the key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols for studying this metabolic pathway.

Metabolic Pathway from Metoprolol to this compound

The formation of this compound is a two-step process initiated by O-demethylation of the parent drug, followed by a rapid oxidation of the intermediate metabolite.

-

Step 1: O-demethylation. Metoprolol undergoes O-demethylation to form an intermediate metabolite, O-demethylmetoprolol (ODM).[3][4] This reaction is the primary and rate-limiting step in this pathway.

-

Step 2: Oxidation. The transient O-demethylmetoprolol is then swiftly oxidized to form the stable and inactive carboxylic acid metabolite, this compound (also referred to as metoprolol phenylacetate), which is the main metabolite recovered in urine.[3][4][5]

Enzymology of this compound Formation

CYP2D6-Mediated O-demethylation:

The initial O-demethylation of metoprolol is predominantly catalyzed by the cytochrome P450 isoform CYP2D6 .[2][6] This enzyme exhibits significant genetic polymorphism, leading to distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which is a major source of inter-individual variability in metoprolol plasma concentrations.[7] The R-enantiomer of metoprolol is preferentially metabolized via this O-demethylation pathway.[4][7]

While CYP2D6 is the principal enzyme, minor contributions to O-demethylation are made by other isoforms, including CYP3A4, CYP2B6, and CYP2C9 .[3][8] Inhibition studies using human liver microsomes have shown that after blocking CYP2D6 with quinidine, a residual O-demethylation activity of about 19% remains, attributable to these other enzymes.[4]

Oxidation of O-demethylmetoprolol:

The subsequent oxidation of O-demethylmetoprolol to this compound is described as a rapid process.[1][4] While the specific enzymes responsible for this step are not as extensively characterized as the initial CYP450-mediated reaction, this conversion of an alcohol intermediate to a carboxylic acid is typically catalyzed by cytosolic enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) .

Quantitative Metabolic Data

The following table summarizes in vitro kinetic parameters for the primary metabolic pathways of metoprolol mediated by CYP2D6 in human liver microsomes (HLM). This data focuses on the initial, rate-limiting step of O-demethylation.

| Parameter | Metabolite Formed | HLM Pool | Km (µM) | Vmax (pmol/mg/min) | Reference |

| High-Affinity Site | O-demethylmetoprolol | HL-1 | 95 | 131 | [6] |

| High-Affinity Site | O-demethylmetoprolol | HL-9 | 94 | 145 | [6] |

| High-Affinity Site | α-hydroxymetoprolol | HL-1 | 75 | 32 | [6] |

| High-Affinity Site | α-hydroxymetoprolol | HL-9 | 70 | 39 | [6] |

Note: The kinetics for metoprolol metabolism were best described by a biphasic model, indicating a second, low-affinity enzymatic site. The data presented here is for the high-affinity site, which is predominantly CYP2D6.

The genetic variability of CYP2D6 directly impacts metabolic efficiency. The table below illustrates the differences in intrinsic clearance (CLint) for the formation of α-hydroxymetoprolol (another primary CYP2D6-mediated pathway) by different CYP2D6 allelic variants. A similar impact is expected for O-demethylation.

| Enzyme | Km (µM) | Vmax (pmol/pmol/min) | CLint (Vmax/Km) | Relative CLint (%) | Reference |

| CYP2D61 (Wild Type) | 14.89 | 1.96 | 0.1316 | 100.0 | [9] |

| CYP2D62 | 16.51 | 1.63 | 0.0986 | 74.9 | [9] |

| CYP2D610 | 12.80 | 0.15 | 0.0117 | 8.9 | [9] |

| CYP2D639 | 13.79 | 0.54 | 0.0391 | 29.7 | [9] |

Experimental Protocols

This section outlines a detailed methodology for characterizing the formation of this compound from metoprolol in vitro using human liver microsomes.

Objective

To determine the kinetic parameters (Km and Vmax) for the formation of O-demethylmetoprolol and this compound from metoprolol in human liver microsomes.

Materials

-

Metoprolol Tartrate (Substrate)

-

O-demethylmetoprolol and this compound (Metabolite standards)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (B52724) (ACN), ice-cold (Termination solution)

-

Formic Acid

-

Ultrapure Water

-

96-well plates, centrifuge tubes, and other standard labware

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 100X stock solution of the NADPH regenerating system in buffer.

-

Prepare a 100 mM stock solution of MgCl₂ in water.

-

Prepare a 10 mM stock solution of metoprolol in a suitable solvent (e.g., 50% methanol) and create serial dilutions in the same solvent to achieve final assay concentrations ranging from approximately 0.1 to 500 µM.

-

Prepare stock solutions of metabolite standards and the internal standard for the analytical quantification curve.

-

-

Incubation Mixture Preparation (per reaction):

-

In a microcentrifuge tube or well of a 96-well plate, combine:

-

Potassium Phosphate Buffer (to final volume)

-

HLM (final protein concentration typically 0.2-0.5 mg/mL)

-

MgCl₂ (final concentration 5-10 mM)

-

-

Prepare a master mix for multiple reactions to ensure consistency.

-

-

Incubation Protocol:

-

Pre-warm the incubation plate/tubes containing the HLM mixture at 37°C for 5-10 minutes in a shaking water bath or incubator.

-

Add 1 µL of the appropriate metoprolol stock solution to each well to achieve the desired final substrate concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., 1/100th of the final volume).

-

Incubate at 37°C with gentle shaking. The incubation time should be within the determined linear range of metabolite formation (typically 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction at the designated time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal protein and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures.

-

Centrifuge the samples at high speed (e.g., >3,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.

-

Analytical Method: LC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to separate the parent drug and its metabolites.

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for metoprolol, O-demethylmetoprolol, this compound, and the internal standard must be optimized beforehand.

Data Analysis

-

Generate a standard curve for each metabolite by plotting the peak area ratio (metabolite/internal standard) against the known concentration of the standards.

-

Quantify the amount of this compound and O-demethylmetoprolol formed in each incubation sample using the standard curve.

-

Calculate the velocity of the reaction (v) in pmol/mg protein/min.

-

Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

v = (Vmax * [S]) / (Km + [S])

Conclusion

The in vitro metabolism of metoprolol to this compound is a critical pathway that dictates the drug's clearance and contributes to inter-individual pharmacokinetic variability. The process is initiated by a well-characterized, CYP2D6-dependent O-demethylation step, followed by a rapid oxidation to the final acid metabolite. Due to the polymorphic nature of CYP2D6, assessing this pathway in vitro is a vital component of drug development and personalized medicine. The protocols and data presented in this guide offer a robust framework for researchers to investigate this biotransformation, enabling a deeper understanding of metoprolol's metabolic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 6. The oxidative metabolism of metoprolol in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. ovid.com [ovid.com]

Metoprolol Acid: A Definitive Biomarker for Metoprolol Metabolism and CYP2D6 Phenotyping

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517), a cardioselective beta-1 adrenergic receptor blocker, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. The clinical efficacy and safety of metoprolol are significantly influenced by its extensive hepatic metabolism, which is predominantly mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Genetic variations in the CYP2D6 gene lead to distinct phenotypes, including Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultrarapid Metabolizers (UM), resulting in substantial interindividual variability in drug exposure and response.[3] This variability underscores the critical need for reliable biomarkers to assess an individual's metabolic capacity for metoprolol. Metoprolol acid, a major urinary metabolite, has emerged as a promising biomarker for this purpose. This technical guide provides a comprehensive overview of this compound's role as a biomarker of metoprolol metabolism, with a focus on its formation, quantification, and correlation with CYP2D6 phenotype.

Metabolic Pathway of Metoprolol to this compound

Metoprolol is primarily eliminated through biotransformation in the liver, with less than 5% of an oral dose being excreted unchanged in the urine.[4] The metabolism of metoprolol proceeds via three main oxidative pathways: O-demethylation, α-hydroxylation, and N-dealkylation.[2][4]

The formation of this compound is initiated by the O-demethylation of metoprolol to O-demethylmetoprolol.[5][6] This reaction is principally catalyzed by CYP2D6.[4][7] Subsequently, O-demethylmetoprolol undergoes further oxidation to form the pharmacologically inactive carboxylic acid metabolite, this compound.[4][5] This O-demethylation pathway is the most significant metabolic route, accounting for approximately 65% of an orally administered metoprolol dose recovered in the urine as this compound (referred to as metoprolol phenylacetate (B1230308) in some literature).[2] Given that CYP2D6 is the primary enzyme responsible for the initial and rate-limiting step of O-demethylation, the amount of this compound formed and excreted is directly indicative of CYP2D6 activity.[1][4]

dot

Metabolic pathways of metoprolol.

Data Presentation: Quantitative Impact of CYP2D6 Phenotype

The genetic polymorphism of CYP2D6 profoundly impacts the pharmacokinetics of metoprolol. The following tables summarize quantitative data from various studies, illustrating the differences in metoprolol exposure and metabolism across different CYP2D6 phenotypes.

Table 1: Pooled Pharmacokinetic Parameters of Metoprolol by CYP2D6 Metabolizer Phenotype

| CYP2D6 Phenotype | n | Peak Plasma Concentration (Cmax) Ratio (vs. PM) | Area Under the Curve (AUC) Ratio (vs. PM) | Elimination Half-life (t½) Ratio (vs. PM) | Apparent Oral Clearance (CL/F) Ratio (vs. PM) |

| Ultrarapid Metabolizer (UM) | 0.19 | 0.08 | 0.38 | 15 | |

| Extensive Metabolizer (EM) | 264 | 0.43 | 0.20 | 0.43 | 5.9 |

| Poor Metabolizer (PM) | 1.00 | 1.00 | 1.00 | 1.00 | |

| Data adapted from a meta-analysis of pharmacokinetic studies with a single oral dose of immediate-release metoprolol.[3][8] |

Table 2: S-Metoprolol Plasma Concentrations by CYP2D6 Phenotype

| CYP2D6 Phenotype | Median S-metoprolol Concentration (fold-change vs. EM) |

| Extensive Metabolizer (EM) | 1.0 |

| Intermediate Metabolizer (IM) | 2.1 |

| Poor Metabolizer (PM) | 4.6 |

| Data represents dose/weight adjusted plasma concentrations.[9] |

The data clearly demonstrates a gene-dose effect, with PMs exhibiting significantly higher plasma concentrations and lower clearance of metoprolol compared to EMs and UMs.[3][8] This increased exposure in PMs can lead to a higher risk of adverse effects, such as bradycardia.[1] Conversely, UMs may have sub-therapeutic plasma concentrations at standard doses. The formation of this compound is inversely related to metoprolol exposure; therefore, individuals with higher CYP2D6 activity (EMs and UMs) will exhibit a greater conversion of metoprolol to this compound.

Experimental Protocols

Accurate quantification of metoprolol and this compound in biological matrices is essential for pharmacokinetic studies and for utilizing this compound as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Sample Preparation from Human Plasma

1. Protein Precipitation:

-

To 200 µL of plasma, add 760 µL of methanol.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

2. Liquid-Liquid Extraction (LLE):

-

To 500 µL of plasma, add an internal standard.

-

Add 200 µL of 2% ammonia (B1221849) solution and vortex.

-

Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v).

-

Shake vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[10]

LC-MS/MS Method for Quantification

The following is a representative LC-MS/MS protocol. Optimization is necessary for specific instrumentation.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 1.9 µm).[11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water, both containing an additive such as 0.1% formic acid.[10][11][12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[12][14]

-

Detection: Multiple Reaction Monitoring (MRM).

Table 3: Exemplary MRM Transitions for Metoprolol and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Metoprolol | 268.2 | 116.1 |

| This compound | To be empirically determined | To be empirically determined |

| Internal Standard (e.g., [2H7]-Metoprolol) | 275.2 | 123.1 |

| Metoprolol transitions are commonly reported.[13] Specific transitions for this compound should be optimized during method development. |

dot

Bioanalytical workflow for this compound.

Logical Relationship: CYP2D6 Genotype, Metoprolol Metabolism, and this compound as a Biomarker

The utility of this compound as a biomarker is rooted in the direct and quantifiable relationship between an individual's CYP2D6 genotype, the resulting enzyme activity, and the extent of metoprolol's O-demethylation.

dot

CYP2D6 genotype to biomarker relationship.

This logical framework establishes that measuring the urinary concentration of this compound can serve as a non-invasive method to phenotype an individual's CYP2D6 metabolic capacity. A high ratio of this compound to unchanged metoprolol in urine would be indicative of an extensive or ultrarapid metabolizer, while a low ratio would suggest an intermediate or poor metabolizer status.

Conclusion

This compound is a robust and reliable biomarker for assessing the metabolic fate of metoprolol, primarily reflecting the activity of the CYP2D6 enzyme. The strong correlation between CYP2D6 genotype, the rate of O-demethylation, and the subsequent formation and excretion of this compound provides a solid foundation for its use in clinical and research settings. The implementation of validated and sensitive analytical methods, such as LC-MS/MS, allows for the precise quantification of this compound in biological matrices. By incorporating the measurement of this compound into drug development and clinical practice, researchers and clinicians can gain valuable insights into an individual's metabolic phenotype, paving the way for personalized dosing strategies that optimize the efficacy and safety of metoprolol therapy.

References

- 1. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

- 14. eijppr.com [eijppr.com]

The Role of CYP2D6 in Metoprolol Metabolism and Metoprolol Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed beta-blocker, undergoes extensive hepatic metabolism, primarily orchestrated by the polymorphic cytochrome P450 enzyme, CYP2D6. This enzyme is the principal catalyst for the O-demethylation and α-hydroxylation of metoprolol, pathways that significantly influence the drug's plasma concentration and clinical effects. While these are the major routes, the formation of metoprolol acid, a key urinary metabolite, follows the O-demethylation pathway. This guide provides a detailed examination of the enzymatic processes governing metoprolol metabolism, with a specific focus on the pivotal role of CYP2D6 in the cascade leading to this compound. It synthesizes quantitative data on how different CYP2D6 phenotypes affect metabolite formation, outlines detailed experimental protocols for studying this metabolism, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Metoprolol Metabolism

Metoprolol is administered as a racemic mixture of R- and S-enantiomers and is subject to extensive first-pass metabolism in the liver.[1] Approximately 95% of an administered dose is recovered in the urine as metabolites.[1] The metabolism of metoprolol proceeds via three main oxidative pathways:

-

O-demethylation: This is the principal metabolic route, accounting for approximately 65% of the total metabolism.[2] It is primarily catalyzed by CYP2D6 and produces an intermediate O-demethylated metabolite.[2][3] This intermediate is then rapidly oxidized by other enzymes, such as monoamine oxidase (MAO), to form this compound, the main metabolite found in urine.[2][4][5]

-

α-hydroxylation: This pathway, also predominantly mediated by CYP2D6, accounts for about 10% of metabolism and results in the formation of α-hydroxymetoprolol, an active metabolite with about one-tenth the potency of the parent drug.[2][3]

-

N-dealkylation: This is a minor pathway, contributing to another 10% of metabolism.[2][3]

While CYP2D6 is the critical enzyme, it is not the exclusive one. Other enzymes, including CYP3A4, CYP2B6, and CYP2C9, contribute to a lesser extent to all three metabolic pathways.[2][6]

The Central Role of CYP2D6

The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity.[7] This genetic variation is the primary determinant of metoprolol's pharmacokinetic variability.[8] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Lacking functional CYP2D6 enzymes, PMs exhibit several-fold higher plasma concentrations of metoprolol.[8][9]

-

Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele or two reduced-function alleles.

-

Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity and lower plasma concentrations of metoprolol.[8]

The metabolic ratio of metoprolol to its α-hydroxymetoprolol metabolite is markedly affected by the CYP2D6 genotype, a fact that persists even during long-term therapy.[10]

Metabolic Pathway to this compound

The formation of this compound is a two-step process. First, metoprolol undergoes O-demethylation to form an intermediate metabolite, O-desmethylmetoprolol.[2] This reaction is overwhelmingly catalyzed by CYP2D6.[3] Subsequently, this intermediate is oxidized, primarily by monoamine oxidase (MAO-A), to produce the inactive carboxylic acid metabolite, this compound.[2][4][5] Therefore, CYP2D6 activity is the rate-limiting step for the initial and essential conversion of metoprolol into the precursor for this compound.

Quantitative Data Presentation

The impact of CYP2D6 phenotype on metoprolol pharmacokinetics is substantial. Poor metabolizers exhibit significantly higher plasma concentrations and a longer elimination half-life compared to extensive and ultrarapid metabolizers.

Table 1: Pharmacokinetic Parameters of Metoprolol by CYP2D6 Phenotype

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Fold Difference (UM vs. PM) |

|---|---|---|---|---|

| Peak Plasma Conc. | High | Moderate | Low | 5.3-fold |

| AUC | 13-fold higher than UM | - | 13-fold lower than PM | 13-fold |

| Elimination Half-Life | ~7-9 hours[1] | ~3-4 hours[1] | Shorter than EM | 2.6-fold |

| Oral Clearance | 15-fold lower than UM | - | 15-fold higher than PM | 15-fold |

Data synthesized from a meta-analysis of 264 subjects.[8][11]

Table 2: Contribution of CYP Enzymes to Metoprolol Metabolism (in vitro)

| Metabolic Pathway | CYP2D6 Contribution | Contribution from other CYPs (3A4, 2B6, 2C9) |

|---|---|---|

| α-hydroxylation | ~96% | ~4.0% ± 0.7%[3] |

| O-demethylation | ~81% | ~19.0% ± 2.6%[3] |

| N-dealkylation | ~92.4% | ~7.6% ± 1.7%[3] |

Data based on inhibition studies in human liver microsomes.[3][6]

Experimental Protocols

In Vitro Metoprolol Metabolism using Human Liver Microsomes

This protocol is a generalized representation for assessing the formation of metoprolol metabolites.

Objective: To determine the kinetics of metoprolol's α-hydroxylation and O-demethylation in vitro and assess the inhibitory potential of other compounds.

Materials:

-

Pooled human liver microsomes (HLM)[6]

-

Metoprolol[12]

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[6]

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)[6]

-

Acetonitrile (for reaction quenching)

-

Internal standard (e.g., deuterated metoprolol, bisoprolol)[13][14]

-

LC-MS/MS system[15]

Procedure:

-

Reaction Mixture Preparation: A typical reaction mixture (final volume of 500 µL) contains metoprolol (e.g., 25 µM), incubation buffer, and human liver microsomes (e.g., 175 pmol P450).[6]

-

Pre-incubation (for inhibition studies): The reaction mixture is pre-incubated with specific enzyme inhibitors (e.g., quinidine (B1679956) for CYP2D6) for 10 minutes at 37°C before initiating the reaction.[6]

-

Reaction Initiation: The metabolic reaction is started by adding the NADPH-generating system. The mixture is then incubated at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant is collected, and an internal standard is added.[13]

-

LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system to separate and quantify the parent drug (metoprolol) and its metabolites (α-hydroxymetoprolol, O-desmethylmetoprolol).[13][15]

In Vivo Phenotyping and Metabolite Analysis

Objective: To determine a patient's CYP2D6 phenotype and quantify metoprolol and its metabolites in plasma or urine.

Materials:

-

Oral dose of metoprolol tartrate[16]

-

Blood collection tubes (e.g., with EDTA)

-

Urine collection containers

-

Centrifuge

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials[13][17]

Procedure:

-

Patient Genotyping (Optional but Recommended): A blood or saliva sample is collected for CYP2D6 genotyping to predict the metabolizer phenotype.[10]

-

Drug Administration: A single oral dose of metoprolol is administered to the patient.[11]

-

Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 2, 6, 12 hours).[18] Urine can be collected over a 24-hour period.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.

-

Sample Extraction:

-

HPLC Analysis: The extracted samples are analyzed using a validated HPLC method with either fluorescence detection or, more commonly, tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[16][18]

-

Data Analysis: The concentrations of metoprolol and α-hydroxymetoprolol are used to calculate the metabolic ratio (Metoprolol/α-OH-metoprolol), which is indicative of CYP2D6 activity.[10]

Logical Relationships in Metoprolol Pharmacogenomics

The clinical outcome of metoprolol therapy is a direct consequence of a chain of events starting from an individual's genetic makeup.

Conclusion

CYP2D6 is the cornerstone of metoprolol metabolism, acting as the primary enzyme for its conversion into the main metabolites, including the precursor to this compound. The significant genetic polymorphism of CYP2D6 leads to wide variations in drug clearance and plasma concentrations, which can have profound clinical implications. For drug development professionals and researchers, a thorough understanding of this pathway is crucial for optimizing therapy, predicting drug-drug interactions, and developing personalized medicine strategies. The use of robust in vitro and in vivo experimental models is essential for elucidating the nuances of metoprolol metabolism and for the continued development of safer and more effective cardiovascular therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. ClinPGx [clinpgx.org]

- 3. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 4. Role of Monoamine Oxidase A (MAO-A) in Cardiac Aging [cardiologyresearchjournal.com]

- 5. Monoamine oxidases (MAO) in the pathogenesis of heart failure and ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. A meta-analysis of CYP2D6 metabolizer phenotype and metoprolol pharmacokinetics. | Sigma-Aldrich [sigmaaldrich.com]

- 12. The oxidative metabolism of metoprolol in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. CYP2D6 is a major determinant of metoprolol disposition and effects in hospitalized Russian patients treated for acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metoprolol Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517) Acid, a primary urinary metabolite of the widely prescribed beta-blocker Metoprolol, is a molecule of significant interest in drug metabolism and pharmacokinetic studies. While considered pharmacologically inactive, its formation and excretion provide crucial insights into the metabolic pathways of its parent drug. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of Metoprolol Acid. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound, systematically named 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid, is a carboxylic acid derivative of Metoprolol.[1][2] Its chemical structure is characterized by a phenylacetic acid moiety substituted at the para position with a 2-hydroxy-3-(isopropylamino)propoxy group.

Chemical Structure:

Key Identifiers:

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for developing analytical methods and for studies related to its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Weight | 267.32 g/mol | [1][3][4] |

| Melting Point | 174-176 °C | [3] |

| Boiling Point | 477.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.159 g/cm³ (Predicted) | [3] |

| pKa | 4.41 (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly, Heated), Water (Slightly) | [3] |

| Appearance | Off-white solid, powder or crystals | [3] |

| Storage Temperature | -20°C | [3] |

Metabolic Pathway

This compound is the final product of a major metabolic pathway of Metoprolol. The biotransformation is a two-step process primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Metoprolol to this compound:

Metabolic conversion of Metoprolol to this compound.

The initial and rate-limiting step is the O-demethylation of the methoxyethyl side chain of Metoprolol to form the intermediate, O-demethylmetoprolol.[5][6][7][8][9] This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[5] Subsequently, O-demethylmetoprolol undergoes further oxidation to yield the carboxylic acid, this compound.[5][7]

Experimental Protocols

Synthesis of this compound

The following is a general synthetic procedure for the preparation of this compound, which can be adapted and optimized for specific laboratory conditions.

Synthetic Scheme for this compound:

Synthetic pathway for this compound.

Step-by-step Protocol:

-

Phenoxide Formation: Dissolve methyl 4-hydroxyphenylacetate in a suitable solvent (e.g., methanol). Add a stoichiometric equivalent of a base, such as sodium hydroxide, and stir at room temperature to form the sodium phenoxide intermediate.

-

Epoxide Formation: To the phenoxide solution, add (R)- or (S)-epichlorohydrin and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Amination: The crude epoxide is dissolved in a suitable solvent, and an excess of isopropylamine is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.

-

Hydrolysis and Purification: The resulting methyl ester of this compound is then hydrolyzed using an acid catalyst, such as hydrochloric acid, under reflux. After cooling, the product, this compound, can be purified by recrystallization from a suitable solvent system to yield an off-white solid.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The following provides a starting point for developing a validated HPLC method for the quantitative analysis of this compound in various matrices.

General HPLC Workflow:

Workflow for HPLC analysis of this compound.

Recommended HPLC Parameters:

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |